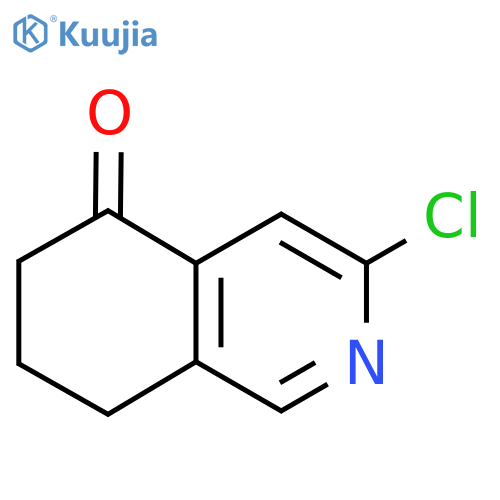Cas no 1105662-39-2 (3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one)

1105662-39-2 structure
商品名:3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one
CAS番号:1105662-39-2
MF:C9H8ClNO
メガワット:181.618921279907
MDL:MFCD18374944
CID:2123073
PubChem ID:59558393
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 化学的及び物理的性質
名前と識別子
-
- 3-chloro-7,8-dihydro-6H-isoquinolin-5-one
- 3-chloro-7,8-dihydroisoquinolin-5(6H)-one
- JOENMMZAMPPISD-UHFFFAOYSA-N
- 3-chloro-7,8-di hydroisoquinolin-5(6H)-one
- 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one
- EN300-178933
- CS-0120183
- F31147
- MFCD18374944
- 1105662-39-2
- DB-331237
- AS-48453
- SY128799
- AKOS023410297
- SCHEMBL426432
-
- MDL: MFCD18374944
- インチ: 1S/C9H8ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h4-5H,1-3H2
- InChIKey: JOENMMZAMPPISD-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC2C(CCCC=2C=N1)=O
計算された属性
- せいみつぶんしりょう: 181.0294416g/mol
- どういたいしつりょう: 181.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 30
じっけんとくせい
- 密度みつど: 1.316±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1 g/l)(25ºC)、
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146071-100mg |
3-chloro-7,8-dihydroisoquinolin-5(6H)-one |
1105662-39-2 | 97% | 100mg |
$226 | 2023-02-19 | |
| Enamine | EN300-178933-0.25g |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |
1105662-39-2 | 0.25g |
$763.0 | 2023-09-19 | ||
| Enamine | EN300-178933-5.0g |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |
1105662-39-2 | 5.0g |
$4475.0 | 2023-02-16 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA003-100MG |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |
1105662-39-2 | 95% | 100MG |
¥ 1,445.00 | 2023-04-03 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00149-1g |
3-chloro-7,8-dihydroisoquinolin-5(6H)-one |
1105662-39-2 | 95% | 1g |
$1000 | 2023-09-07 | |
| Chemenu | CM146071-250mg |
3-chloro-7,8-dihydroisoquinolin-5(6H)-one |
1105662-39-2 | 97% | 250mg |
$449 | 2023-02-19 | |
| TRC | C383160-1mg |
3-Chloro-7,8-dihydroisoquinolin-5(6H)-one |
1105662-39-2 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C383160-10mg |
3-Chloro-7,8-dihydroisoquinolin-5(6H)-one |
1105662-39-2 | 10mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-178933-0.5g |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |
1105662-39-2 | 0.5g |
$1203.0 | 2023-09-19 | ||
| Enamine | EN300-178933-1.0g |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |
1105662-39-2 | 1g |
$0.0 | 2023-06-07 |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 関連文献
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
1105662-39-2 (3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1105662-39-2)3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one

清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):152.0/258.0/481.0/1196.0